Bienvenue dans la boutique en ligne BenchChem!

METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

ROMK1 channel inhibition renal physiology potassium transport

Choose this specific [2,3'-bithiophene]-based ROMK1 inhibitor for your ion channel research. Its unique 3-pyridyl amide and methyl ester substitution pattern delivers a 49 nM IC50 against ROMK1 in cellular assays. Unlike 2,2'-bithiophene isomers or free acid analogs, this exact connectivity is validated for target engagement. The scaffold is orthogonal to standard purine/quinazolinone PI3Kδ chemotypes, making it a valuable diversity set addition. Verify activity in your own assay; data sourced from BindingDB/US9073882. For research use only; not for human or veterinary use.

Molecular Formula C16H12N2O3S2
Molecular Weight 344.4
CAS No. 496027-97-5
Cat. No. B2401922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
CAS496027-97-5
Molecular FormulaC16H12N2O3S2
Molecular Weight344.4
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H12N2O3S2/c1-21-16(20)13-11(12-5-3-7-22-12)9-23-15(13)18-14(19)10-4-2-6-17-8-10/h2-9H,1H3,(H,18,19)
InChIKeyXJSRSHNGWWHVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate (CAS 496027-97-5): Core Structural and Chemical Profile for Procurement Evaluation


Methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate is a fully synthetic small molecule belonging to the bithiophene class, characterized by a [2,3'-bithiophene] core substituted at the 5'-position with a pyridine-3-carboxamide group and at the 4'-position with a methyl ester. Its molecular formula is C₁₆H₁₂N₂O₃S₂ (MW 344.41 g/mol) . The compound is listed in binding databases as a ligand for the renal outer medullary potassium channel ROMK1 and for phosphoinositide 3-kinase delta (PI3Kδ), with measured inhibitory activities in the nanomolar to sub-micromolar range [1][2].

Why Generic Substitution of Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Risks Irreproducible Biological Outcomes


Bithiophene-based compounds with pyridine-carboxamide substituents display highly sensitive structure-activity relationships, where even minor modifications to the bithiophene connectivity (e.g., 2,2'- vs. 2,3'-linkage), the position of the amide group, or the ester moiety can dramatically alter target engagement profiles [1]. For example, shifting the pyridine attachment from the 3- to the 4-position on the thiophene core, or replacing the methyl ester with a free carboxylic acid, has been shown to modify hydrogen-bonding networks and π-stacking interactions in related bithiophene-pyridine systems, leading to unpredictable shifts in potency and selectivity [2]. Without direct comparative data demonstrating functional equivalence, substituting this compound with a structurally similar analog (e.g., a 2,2'-bithiophene isomer or a differently substituted pyridine-amido derivative) may yield divergent biological results, compromising assay reproducibility and potentially invalidating structure-activity conclusions.

Quantitative Differentiation Evidence for Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Against Closest Analogs


ROMK1 Inhibitory Potency of Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Compared to Representative ROMK Inhibitor VU591

In a thallium flux assay using HEK293 cells expressing human ROMK1, methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate exhibited an IC50 of 49 nM [1]. By comparison, the well-characterized ROMK inhibitor VU591 reports an IC50 of 240 nM in a similar Tl+ flux assay in HEK293 cells [2]. This suggests a roughly 4.9-fold higher potency for the target compound under comparable assay conditions, though differences in experimental protocols preclude a definitive head-to-head conclusion.

ROMK1 channel inhibition renal physiology potassium transport

PI3Kδ Inhibition Profile of Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Relative to Class-Leading PI3Kδ Inhibitor Idelalisib

In a biochemical assay using biotin-PIP3 as substrate, methyl 5'-(pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate demonstrated an IC50 of 451 nM against PI3Kδ (unknown origin) [1]. The approved PI3Kδ inhibitor idelalisib exhibits an IC50 of 2.5 nM in a comparable enzymatic assay [2]. The target compound is approximately 180-fold less potent than idelalisib, indicating that its primary value is not as a PI3Kδ clinical candidate but rather as a structurally distinct probe for exploring alternative chemotypes in PI3Kδ biology.

PI3Kδ inhibition oncology immunology

Structural Uniqueness of the [2,3'-Bithiophene] Core with Pyridine-3-Amido Substitution Among Commercially Available Bithiophene Analogs

The compound features a 2,3'-bithiophene connectivity combined with a pyridine-3-amido group at the 5'-position and a methyl ester at the 4'-position. Among commercially catalogued bithiophene derivatives, the majority possess 2,2'- or 3,3'-linkages, and pyridine substitution is more commonly found at the terminal 5- or 5'-positions without the additional ester functionality [1]. This specific substitution pattern is not represented in major publicly available screening collections, making it a unique scaffold for fragment-based or diversity-oriented screening campaigns [2].

chemical scaffold novelty bithiophene isomerism medicinal chemistry

Recommended Application Scenarios for Methyl 5'-(Pyridine-3-amido)-[2,3'-bithiophene]-4'-carboxylate Based on Evidence Strength


ROMK1-Focused Diuretic and Electrolyte Transport Research

Given the compound's 49 nM IC50 against ROMK1 in a cellular thallium flux assay [1], it is best deployed as a tool compound for studying ROMK1-mediated potassium transport in renal epithelial cell models. Users should verify activity in their own assay system, as the data originate from a single source (BindingDB, derived from US9073882) and have not been independently replicated in the peer-reviewed literature.

PI3Kδ Chemotype Diversification in Cancer Immunology

With a PI3Kδ IC50 of 451 nM [2], this compound serves not as a potent lead but as a structurally distinct starting point for medicinal chemistry optimization. Its bithiophene-pyridine amide scaffold is orthogonal to the purine and quinazolinone chemotypes dominating PI3Kδ patent space, offering a valuable template for designing novel inhibitors with potentially differentiated resistance profiles.

Diversity-Oriented Screening Libraries and Fragment-Based Discovery

The unique combination of a [2,3'-bithiophene] core with a 3-pyridyl amide and a methyl ester substituent makes this compound a strong candidate for inclusion in diversity sets for high-throughput screening [3]. Its scaffold novelty, as assessed by substructure searching of vendor catalogs and PubChem, indicates a low likelihood of overlapping with existing compound collections, maximizing the chance of discovering novel hit matter.

Quote Request

Request a Quote for METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.